molecular formula C12H10N4O2S B2599504 5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415552-82-6

5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2599504
CAS No.: 2415552-82-6
M. Wt: 274.3
InChI Key: RWMQQBIOLWZNJP-UHFFFAOYSA-N
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Description

5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that features a thiazole ring fused with a pyridine ring and an octahydropyrrolo-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Mechanism of Action

The mechanism of action of 5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to its active site and preventing substrate access . This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cell growth, survival, and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its fused ring structure, which imparts specific electronic and steric properties that can enhance its binding affinity and selectivity for certain biological targets. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-10-6-4-16(5-7(6)11(18)15-10)12-14-8-3-13-2-1-9(8)19-12/h1-3,6-7H,4-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMQQBIOLWZNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC4=C(S3)C=CN=C4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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